![molecular formula C15H14N2O7 B14612909 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol CAS No. 58149-51-2](/img/structure/B14612909.png)
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is a chemical compound that belongs to the class of nitrophenyl ethers. This compound is characterized by the presence of nitro groups and phenolic hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol typically involves the nitration of phenolic compounds followed by etherification. One common method is the nitration of 4-nitrophenol to introduce nitro groups at specific positions on the benzene ring. This is followed by the reaction with 3-(4-nitrophenoxy)propyl bromide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Aminophenols: Reduction of nitro groups leads to the formation of aminophenols.
Ether Derivatives: Substitution reactions can yield various ether derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler nitrophenol compound with similar reactivity.
3-Nitrophenol: Another nitrophenol derivative with different substitution patterns.
4-Nitrophenoxypropane: A related ether compound with similar functional groups.
Uniqueness
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and phenolic groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
58149-51-2 |
|---|---|
Formule moléculaire |
C15H14N2O7 |
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
3-nitro-4-[3-(4-nitrophenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H14N2O7/c18-12-4-7-15(14(10-12)17(21)22)24-9-1-8-23-13-5-2-11(3-6-13)16(19)20/h2-7,10,18H,1,8-9H2 |
Clé InChI |
AGMMQQKGXOSQGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



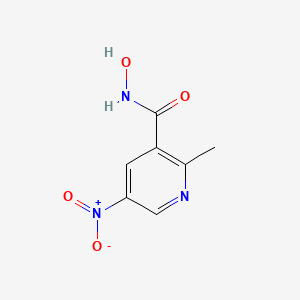
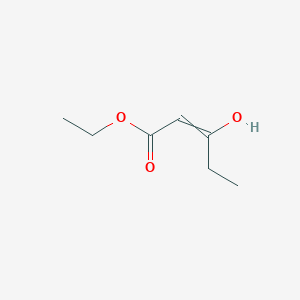
![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)
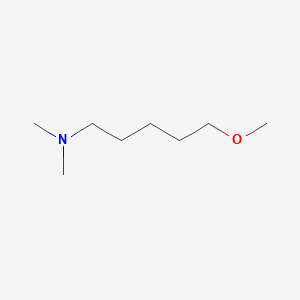
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
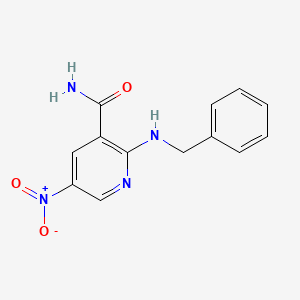

![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
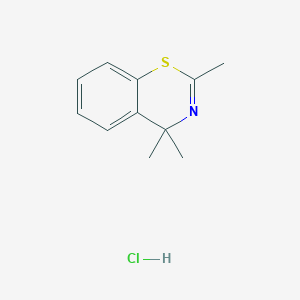
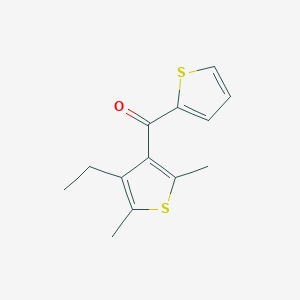
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)

